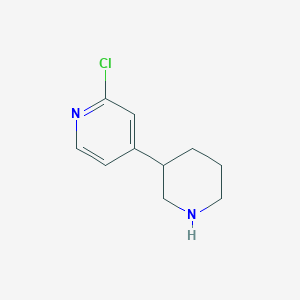
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H2F4N2S. It is known for its use as a reagent in the synthesis of thioimidazolinone compounds and as a potential anti-prostate cancer drug. This compound is also used as an intermediate in the synthesis of enzalutamide, an androgen-receptor antagonist used for the treatment of prostate cancer .
Méthodes De Préparation
The synthesis of 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile typically involves the reaction of 4-Amino-2-trifluoromethylbenzonitrile with thiophosgene. The process is as follows :
Reaction Setup: 4-Amino-2-trifluoromethylbenzonitrile (2.23 g, 12 mmol) is added portionwise over 15 minutes into a well-stirred heterogeneous mixture of thiophosgene (1 ml, 13 mmol) in water (22 ml) at room temperature.
Stirring: The mixture is stirred for an additional hour.
Extraction: The reaction medium is extracted with chloroform (3 x 15 ml).
Drying: The combined organic phase is dried over MgSO4.
Evaporation: The solvent is evaporated under reduced pressure to yield the desired product as a brownish solid (2.72 g, 11.9 mmol, 99%).
Analyse Des Réactions Chimiques
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include thiophosgene for synthesis, and conditions often involve room temperature and organic solvents like chloroform and DMSO.
Applications De Recherche Scientifique
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of thioimidazolinone compounds.
Biology: The compound is studied for its potential anti-prostate cancer properties.
Medicine: It serves as an intermediate in the synthesis of enzalutamide, a drug used for treating prostate cancer
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile involves its role as an intermediate in the synthesis of enzalutamide. Enzalutamide works by inhibiting androgen receptors, which are crucial for the growth and survival of prostate cancer cells. By blocking these receptors, enzalutamide prevents the activation of androgen-dependent genes, leading to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: This compound is also used as a reagent in the synthesis of thioimidazolinone compounds and as an intermediate in the synthesis of enzalutamide.
4-Cyano-3-(trifluoromethyl)phenyl Isothiocyanate: Another similar compound used in similar applications.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H2F4N2S |
|---|---|
Poids moléculaire |
246.19 g/mol |
Nom IUPAC |
3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2F4N2S/c10-8-6(15-4-16)2-1-5(3-14)7(8)9(11,12)13/h1-2H |
Clé InChI |
DGCPSFWIXDMEDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)C(F)(F)F)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)
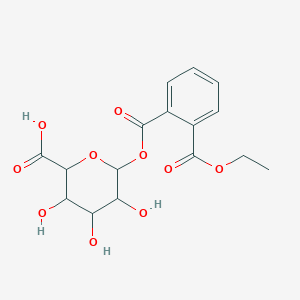
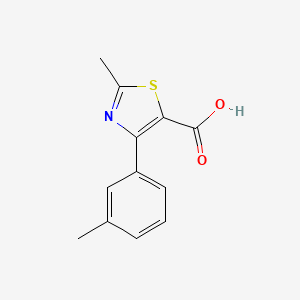
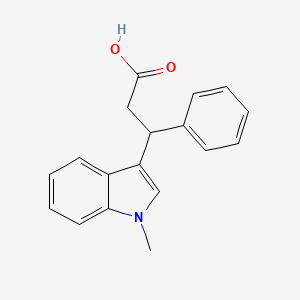
![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)
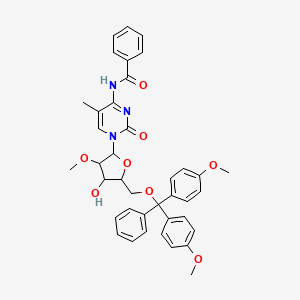
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
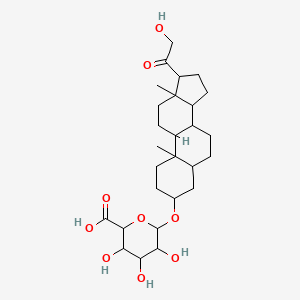
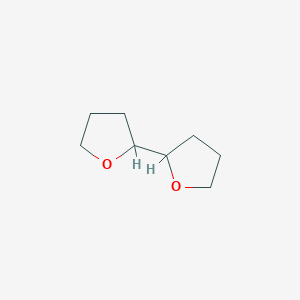
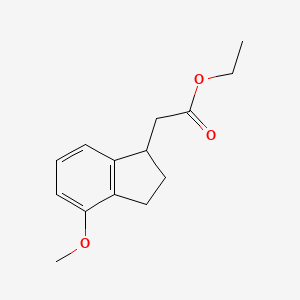
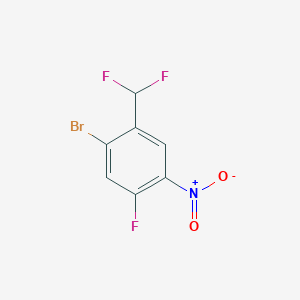
![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)
